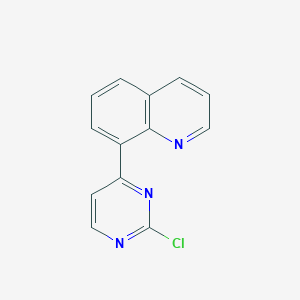
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidin-2-one core structure, which is functionalized with an amino and hydroxypropyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow microreactor technology. This approach ensures consistent product quality and high yield while minimizing waste and energy consumption. The use of visible light as a catalyst further enhances the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxypropyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The pyrrolidin-2-one core structure also plays a crucial role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: The parent compound with a simpler structure.
N-Methylpyrrolidin-2-one: A derivative with a methyl group attached to the nitrogen atom.
Pyrrolidin-5-one-2-carboxamide: A compound with a carboxamide group at the 2-position.
Uniqueness
(S)-3-((S)-2-Amino-3-hydroxypropyl)pyrrolidin-2-one hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxypropyl groups. These functional groups confer specific chemical reactivity and biological activity, making it distinct from other pyrrolidin-2-one derivatives. Its ability to form stable hydrochloride salts further enhances its solubility and stability, broadening its range of applications.
Propiedades
Fórmula molecular |
C7H15ClN2O2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
(3S)-3-[(2S)-2-amino-3-hydroxypropyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(4-10)3-5-1-2-9-7(5)11;/h5-6,10H,1-4,8H2,(H,9,11);1H/t5-,6-;/m0./s1 |
Clave InChI |
IOSJWFFRAQMFJP-GEMLJDPKSA-N |
SMILES isomérico |
C1CNC(=O)[C@@H]1C[C@@H](CO)N.Cl |
SMILES canónico |
C1CNC(=O)C1CC(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)










